molecular formula C27H30O3 B1251681 2-Dehydro-3-deoxylaetiporic acid A

2-Dehydro-3-deoxylaetiporic acid A

Cat. No. B1251681
M. Wt: 402.5 g/mol
InChI Key: ZUWHINCAQDXMJU-CENJIFQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dehydro-3-deoxylaetiporic acid A is a natural product found in Laetiporus sulphureus with data available.

Scientific Research Applications

Polyene Pigment and Potential Food Colorant

2-Dehydro-3-deoxylaetiporic acid A is part of the laetiporic acids family, non-isoprenoid polyene pigments found in the wood-rotting fungus Laetiporus sulphureus. This compound, along with laetiporic acid A, is a major orange pigment in both fruit-bodies and liquid cultures of the fungus. The synthesis and characterization of these pigments, including 2-dehydro-3-deoxylaetiporic acid A, were detailed by Davoli, Mucci, Schenetti, and Weber (2005). Given that fruit-bodies of L. sulphureus are edible, these acids could have potential applications as food colorants (Davoli, Mucci, Schenetti, & Weber, 2005).

Neuraminidase Inhibition Research

Although not directly related to 2-Dehydro-3-deoxylaetiporic acid A, research on similar compounds like derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid has been conducted. These derivatives show inhibitory activity against neuraminidases from viral and bacterial sources, as explored in studies by Meindl, Bodo, Palese, Schulman, and Tuppy (1974). This research is significant in understanding the inhibition mechanisms of similar compounds and could indirectly inform the study of 2-Dehydro-3-deoxylaetiporic acid A (Meindl, Bodo, Palese, Schulman, & Tuppy, 1974).

properties

Product Name

2-Dehydro-3-deoxylaetiporic acid A

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

(2E,5E,7E,9Z,11E,13Z,15E,17E,19Z,21E,23E)-24-methyl-25-oxohexacosa-2,5,7,9,11,13,15,17,19,21,23-undecaenoic acid

InChI

InChI=1S/C27H30O3/c1-25(26(2)28)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-27(29)30/h3-19,21-24H,20H2,1-2H3,(H,29,30)/b5-3-,6-4+,9-7+,10-8-,13-11+,14-12+,17-15-,18-16+,21-19+,24-22+,25-23+

InChI Key

ZUWHINCAQDXMJU-CENJIFQDSA-N

Isomeric SMILES

C/C(=C\C=C\C=C/C=C/C=C/C=C\C=C\C=C/C=C/C=C/C/C=C/C(=O)O)/C(=O)C

Canonical SMILES

CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CCC=CC(=O)O)C(=O)C

synonyms

2-dehydro-3-deoxylaetiporic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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